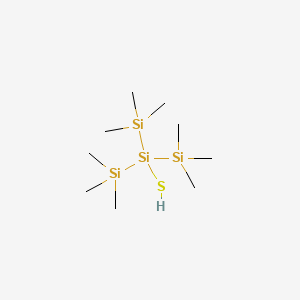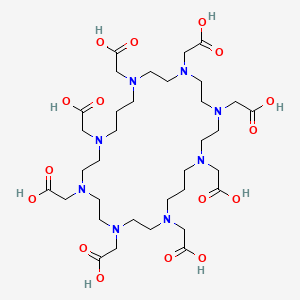
2-(2-Phenoxyethylsulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenoxyethylsulfanyl)acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group R−NR1−NR2R3, where R is typically an acyl, sulfonyl, or phosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethylsulfanyl)acetohydrazide typically involves the reaction of 2-phenoxyethyl mercaptan with chloroacetyl chloride to form 2-(2-phenoxyethylsulfanyl)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(2-Phenoxyethylsulfanyl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2-Phenoxyethylsulfanyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticonvulsant and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and Schiff bases.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-Phenoxyethylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-(Phenylsulfanyl)acetohydrazide: Similar in structure but with a phenyl group instead of a phenoxyethyl group.
2-Phenyl-2-(phenylsulfanyl)acetohydrazide: Contains an additional phenyl group, making it bulkier and potentially altering its reactivity and applications.
Uniqueness
2-(2-Phenoxyethylsulfanyl)acetohydrazide is unique due to the presence of the phenoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
| 175203-27-7 | |
分子式 |
C10H14N2O2S |
分子量 |
226.30 g/mol |
IUPAC名 |
2-(2-phenoxyethylsulfanyl)acetohydrazide |
InChI |
InChI=1S/C10H14N2O2S/c11-12-10(13)8-15-7-6-14-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
InChIキー |
NVXNQCCULGSZFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCSCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)


